molecular formula C9H7NOS B13149243 Benzeneethanethioicacid,anhydrosulfidewiththiocyanicacid

Benzeneethanethioicacid,anhydrosulfidewiththiocyanicacid

Katalognummer: B13149243
Molekulargewicht: 177.22 g/mol
InChI-Schlüssel: XSUCZPWDHFXHBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneethanethioicacid,anhydrosulfidewiththiocyanicacid is a complex organic compound with a unique structure that combines elements of benzene, ethanethioic acid, and thiocyanic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanethioicacid,anhydrosulfidewiththiocyanicacid typically involves the reaction of benzeneethanethioic acid with thiocyanic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process efficient and scalable. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneethanethioicacid,anhydrosulfidewiththiocyanicacid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

Benzeneethanethioicacid,anhydrosulfidewiththiocyanicacid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzeneethanethioicacid,anhydrosulfidewiththiocyanicacid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thioacetic acid: Similar in structure but lacks the benzene ring and thiocyanic acid component.

    Benzothiazole: Contains a benzene ring fused to a thiazole ring, but differs in its overall structure and properties.

    Benzyl thiocyanate: Similar in containing a benzene ring and thiocyanate group but lacks the ethanethioic acid component.

Uniqueness

Benzeneethanethioicacid,anhydrosulfidewiththiocyanicacid is unique due to its combination of benzene, ethanethioic acid, and thiocyanic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H7NOS

Molekulargewicht

177.22 g/mol

IUPAC-Name

S-cyano 2-phenylethanethioate

InChI

InChI=1S/C9H7NOS/c10-7-12-9(11)6-8-4-2-1-3-5-8/h1-5H,6H2

InChI-Schlüssel

XSUCZPWDHFXHBW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)SC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.